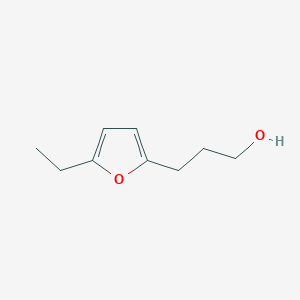

5-Ethyl-2-(3-hydroxypropyl)furan

Description

Structure

3D Structure

Properties

CAS No. |

174606-87-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(5-ethylfuran-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14O2/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6,10H,2-4,7H2,1H3 |

InChI Key |

ANHPOLACYHKELJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furan Derivatives with Alkyl and Hydroxyalkyl Substituents

Catalytic Approaches to Furan (B31954) Core Construction

The construction of the furan ring with specific substitution patterns has been a long-standing goal in organic synthesis. While classical methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are well-established, modern catalytic approaches offer milder reaction conditions, greater functional group tolerance, and higher efficiency. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmbbcollege.inyoutube.com These methods often rely on transition metal catalysts to facilitate the formation of the furan core through various cyclization and annulation strategies.

Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis has revolutionized the synthesis of substituted furans, enabling the construction of complex molecular architectures from simple and readily available starting materials. researchgate.net Metals such as palladium, copper, gold, and nickel have demonstrated remarkable efficacy in catalyzing the formation of the furan ring. These reactions often proceed through intramolecular cyclization of functionalized acyclic precursors or intermolecular coupling and annulation pathways.

Palladium catalysis is a powerful tool for the synthesis of substituted furans. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various substituents onto a pre-existing furan ring. nih.gov More elegantly, palladium catalysts can promote the direct formation of the furan ring through cyclization reactions. For instance, the palladium-catalyzed reaction of 2-propargyl-1,3-dicarbonyl compounds with organic halides or triflates provides an efficient route to highly substituted furans. dntb.gov.ua Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has been utilized in the synthesis of complex heterocyclic systems. nih.gov

A potential synthetic route to 5-Ethyl-2-(3-hydroxypropyl)furan using a palladium-catalyzed approach could involve the coupling of a suitable ethyl-substituted furan precursor with a protected 3-halopropanol, followed by deprotection. Alternatively, a palladium-catalyzed cyclization of a functionalized enyne or diyne precursor could be envisioned.

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | o-Iodoanisoles, Terminal Alkynes | 2,3-Disubstituted Benzo[b]furans | High | nih.gov |

| Pd(OAc)₂ / DPPF | Benzyl (B1604629) Alcohols, CO, CH₃OH | 2-Alkylaryl Acetates | >98 | nih.gov |

| Pd(PPh₃)₄ | Alkyl 3-Oxo-6-heptynoates, Aryl Halides | 2,5-Disubstituted Furans | Good | dntb.gov.ua |

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of substituted furans. chim.it Copper catalysts can promote the annulation of alkyl ketones with α,β-unsaturated carboxylic acids to yield 2,3,5-trisubstituted furans. chim.it Additionally, copper-catalyzed oxidative cyclization of N-tosylhydrazones affords 2,3,5-trisubstituted furans with high regioselectivity. organic-chemistry.org A notable application is the copper-catalyzed three-component cascade strategy for the synthesis of furan-2-ylmethylboranes, which are versatile intermediates for further functionalization. rsc.org

For the synthesis of This compound , a copper-catalyzed approach could involve the reaction of an appropriate diketone precursor or the coupling of a functionalized alkyne with a suitable oxygen-containing component.

| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

| CuI | gem-Difluoroalkenes, Active Methylene (B1212753) Carbonyls | 2,3,5-Trisubstituted Furans | Very Good | organic-chemistry.org |

| Cu(OTf)₂ (co-catalyst) | Propargyl Alcohol, Alkynes | Di-, Tri-, and Tetrasubstituted Furans | Good to Excellent | researchgate.net |

| Cu(II) | Aryl Ketones, Aromatic Olefins | Multisubstituted Furans | Good | organic-chemistry.org |

Gold catalysis has emerged as a particularly powerful method for the synthesis of furans due to the high affinity of gold catalysts for alkynes. researchgate.netresearchgate.net Gold catalysts can efficiently promote the dehydrative cyclization of heteroatom-substituted propargylic alcohols to furnish furan derivatives under mild, open-flask conditions. organic-chemistry.org The combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction for the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.orgresearchgate.net

A plausible gold-catalyzed synthesis of This compound could involve the cyclization of a suitably substituted enynol or a propargylic alcohol derivative where the ethyl and protected hydroxypropyl groups are already incorporated into the acyclic precursor.

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| TA-Au / Cu(OTf)₂ | Propargyl Alcohol, Alkynes | Di-, Tri-, and Tetrasubstituted Furans | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Au(I) | γ-Hydroxyalkynones | 3(2H)-Furanones | 55-94 | researchgate.net |

| Gold | Propargylic Alcohols | Furans, Pyrroles, Thiophenes | High | organic-chemistry.org |

Nickel catalysis offers a more economical option for cross-coupling and cyclization reactions leading to substituted furans. While less common than palladium, nickel catalysts have shown promise in specific transformations. For instance, synergistic palladium/nickel catalysis has been employed for the enantioselective allylic C-H alkylation of 2,5-dihydrofuran. rsc.org

The synthesis of This compound via a nickel-catalyzed route could potentially involve a cross-coupling reaction between a 2-halofuran bearing a hydroxypropyl side chain and an ethylating agent, or vice versa.

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Pd/Ni (synergistic) | 2,5-Dihydrofuran, Alkylating agents | Functionalized 2,5-Dihydrofurans | Good | rsc.org |

Lewis acid catalysis provides a metal-free alternative for the synthesis of furan derivatives. Lewis acids can activate substrates and promote cyclization reactions under mild conditions. For example, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, to other valuable compounds can be catalyzed by Lewis acids such as ZnCl₂. nih.gov The Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds is also often catalyzed by protic or Lewis acids. wikipedia.orgorganic-chemistry.orgmbbcollege.inyoutube.com An efficient Lewis acid-catalyzed approach for the synthesis of polysubstituted furans from conjugated ene-yne-ketones and 1,3,5-triazinanes has also been developed.

A potential pathway to This compound using Lewis acid catalysis could be the Paal-Knorr cyclization of a suitably substituted 1,4-dicarbonyl precursor, namely nonane-2,5-dione, where the hydroxyl group in the side chain would need to be protected during the acidic cyclization step.

| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

| Protic or Lewis Acids | 1,4-Dicarbonyl Compounds | Substituted Furans | Variable | wikipedia.orgorganic-chemistry.orgmbbcollege.in |

| ZnCl₂ | 5-Hydroxymethylfurfural | 1,2,4-Benzenetriol | 54 (mol %) | nih.gov |

| Trifluoroacetic Acid | 1,4-Diones | Tri- and Tetrasubstituted Furans | Good | organic-chemistry.org |

Multicomponent Reaction Sequences for Complex Furan Architectures

Multicomponent reactions (MCRs) represent a powerful strategy in organic synthesis, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govtubitak.gov.tr This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. tubitak.gov.trthieme-connect.com

The synthesis of polysubstituted furans can be achieved through various MCRs. One innovative approach involves the reaction of aldehydes, acid chlorides, and a specific phosphonite, which generates a phosphorus-containing 1,3-dipole in situ. rsc.org This dipole can then undergo a 1,3-dipolar cycloaddition with an alkyne, providing a modular route to furans where all four substituent positions can be independently controlled. rsc.org

To construct this compound, a hypothetical MCR could be designed based on this principle. The key would be the selection of appropriate starting materials to introduce the ethyl and hydroxypropyl groups at the desired positions. For instance, a protected version of 4-hydroxybutanal could serve as the aldehyde component to install the hydroxypropyl side chain, while the ethyl group could be introduced via the choice of the alkyne.

Table 1: Example of a Multicomponent Approach for Furan Synthesis This table outlines a conceptual framework for synthesizing a furan derivative using a multicomponent strategy, based on established methods. rsc.org

| Reactant 1 (Aldehyde) | Reactant 2 (Acid Chloride) | Reactant 3 (Phosphine) | Reactant 4 (Alkyne) | Potential Product |

| Protected 4-hydroxybutanal | Benzoyl chloride | PhP(catechyl) | 1-Butyne | A precursor to this compound |

This method stands out as one of the most effective ways to synthesize new heterocyclic compounds in a single step, offering a clean reaction profile and high atom economy. nih.govtubitak.gov.tr

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, which involve sequential reactions in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. Several one-pot protocols have been developed for substituted furans. acs.orgacs.orgnih.gov

A prominent one-pot strategy is the propargylation/cycloisomerization tandem reaction. acs.orgnih.gov In this method, a 1,3-dicarbonyl compound or an enoxysilane reacts with a propargylic alcohol or acetate (B1210297), catalyzed by a bifunctional catalyst like copper(II) triflate. acs.orgnih.gov This catalyst facilitates both the initial propargylation and the subsequent cycloisomerization to form the furan ring under mild conditions. acs.org

For the synthesis of this compound, one could envision a one-pot sequence starting from a propargylic alcohol that bears the ethyl group. Reaction with an appropriate nucleophile to introduce the precursor to the hydroxypropyl chain, followed by a catalyzed cycloisomerization, would yield the target structure. The versatility of this method allows for the use of various starting materials, making it a flexible route to diverse furan derivatives. acs.org

Table 2: Catalysts in One-Pot Furan Synthesis This table summarizes different catalytic systems used in one-pot tandem reactions for furan synthesis.

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Copper(II) triflate | Propargylation/Cycloisomerization | 1,3-Dicarbonyls, Propargylic Alcohols | Bifunctional catalyst, mild conditions | acs.org, nih.gov |

| Pd(PPh3)4 / Xantphos | C-H Alkylation | Furans, Alkyl iodides | High regioselectivity for α-position | rsc.org |

| [CpRuCl(μ2-SMe)2RuCpCl]/PtCl2 | Sequential Propargylation/Cycloisomerization | Ketones, Propargylic Alcohols | Sequential catalysis in a single pot | acs.org |

Synthesis from Bio-Renewable Feedstocks

The increasing demand for sustainable chemical production has driven research into using biomass as a renewable starting material. bohrium.comnih.gov Furan derivatives, in particular, are key platform molecules that can be derived from the carbohydrates found in lignocellulosic biomass. bohrium.comnih.gov

Valorization Pathways of Biomass-Derived Furan Precursors

Furfural (B47365) and 5-hydroxymethylfurfural (HMF) are two of the most important platform chemicals obtainable from the dehydration of C5 and C6 sugars, respectively, which are abundant in biomass. bohrium.comnih.govresearchgate.net The "valorization" of these furan precursors involves converting them into more valuable chemicals, such as this compound. bohrium.comdtu.dk

A potential pathway to the target compound could start with furfural, derived from hemicellulose. mdpi.com The synthesis would require a sequence of reactions to introduce the ethyl and hydroxypropyl groups. This could involve:

A reaction to extend the aldehyde group of furfural, for example, through a Grignard or Wittig reaction, to build the three-carbon propyl chain.

Subsequent reduction of a carbonyl or alkene intermediate to yield the hydroxyl group.

Alkylation of the furan ring at the 5-position to introduce the ethyl group.

The conversion of biomass into furan derivatives often occurs in biphasic systems, which consist of an aqueous phase for the reaction and an organic phase to continuously extract the product, thereby preventing degradation and improving yields. nih.gov

Chemoenzymatic Cascades for Bio-based Furan Alcohol Synthesis

Chemoenzymatic cascades combine the strengths of chemical catalysis and biocatalysis to achieve efficient and selective transformations. nih.gov This approach is particularly promising for synthesizing furan alcohols from biomass-derived precursors under green and sustainable conditions. nih.govconsensus.app

A plausible chemoenzymatic route to this compound could involve an initial chemical step to synthesize an intermediate like 5-ethyl-2-(3-oxopropyl)furan. This could be followed by a highly selective biocatalytic reduction of the ketone functionality to the desired alcohol. Carbonyl reductases are enzymes well-suited for this type of asymmetric reduction, often providing high enantioselectivity. researchgate.net

Researchers have successfully used whole-cell biocatalysts, such as E. coli, to reduce furfural to furfuryl alcohol. nih.govmdpi.com Similar biocatalytic systems could be engineered or adapted to perform the specific reduction required to finalize the synthesis of this compound. This integration of chemical and enzymatic steps allows for the synthesis of complex molecules from renewable resources with high precision. researchgate.net

Table 3: Example Chemoenzymatic Synthesis Steps This table outlines a hypothetical two-step process for the synthesis of a chiral furan alcohol. researchgate.net

| Step | Type | Reaction | Catalyst/Enzyme | Product |

| 1 | Chemical Synthesis | Acylation/Alkylation of a furan precursor | Lewis Acid / Organometallic catalyst | 5-Ethyl-2-(3-oxopropyl)furan |

| 2 | Biocatalytic Reduction | Asymmetric reduction of ketone | Carbonyl Reductase (e.g., from Streptomyces coelicolor) | (R)- or (S)-5-Ethyl-2-(3-hydroxypropyl)furan |

Functionalization and Derivatization of Existing Furan Rings

Another powerful strategy for synthesizing complex furan derivatives is the direct functionalization of a pre-formed furan ring. This avoids the need to construct the ring from acyclic precursors and allows for the late-stage introduction of substituents.

Regioselective Alkylation Strategies

Directing a new substituent to a specific position on the furan ring, known as regioselectivity, is a significant challenge. The high electron density of the furan ring makes it susceptible to electrophilic attack, but controlling the position of that attack can be difficult. numberanalytics.com

A highly effective method for the regioselective α-alkylation of furans utilizes a palladium catalyst. rsc.org This protocol allows for the direct C-H alkylation at the α-position (C2 or C5) of the furan ring using alkyl iodides. The reaction shows broad substrate scope and good tolerance for various functional groups, such as esters, aldehydes, and amides. rsc.org

To synthesize this compound using this method, a logical starting material would be 2-(3-hydroxypropyl)furan. This precursor could potentially be synthesized from biomass-derived furfuryl alcohol. The subsequent palladium-catalyzed alkylation with ethyl iodide would be expected to proceed with high regioselectivity at the vacant C5 position, yielding the desired final product. Crucially, this reaction avoids the formation of other regioisomers. rsc.org

Table 4: Conditions for Regioselective Pd-catalyzed α-Alkylation of Furans This table summarizes typical reaction conditions for the regioselective alkylation of a furan ring, based on published protocols. rsc.org

| Component | Example | Role |

| Furan Substrate | 2-(3-hydroxypropyl)furan | Starting material |

| Alkylating Agent | Ethyl iodide | Source of the ethyl group |

| Catalyst | Pd(PPh3)4 (10 mol%) | Facilitates C-H activation |

| Ligand | Xantphos (20 mol%) | Stabilizes the catalyst |

| Base | Cs2CO3 | Activates the substrate |

| Solvent | Dioxane | Reaction medium |

Electrophilic Substitution Reactions on Furan Systems

Electrophilic substitution is a fundamental pathway for functionalizing the furan ring. Due to the electron-donating nature of the oxygen heteroatom, furan is significantly more reactive than benzene (B151609), with reactions proceeding at rates up to 6 x 10¹¹ times faster. researchgate.net This enhanced reactivity dictates the use of mild conditions to prevent polymerization or ring-opening, which can occur under strongly acidic catalysis. researchgate.netacs.org

The substitution pattern is governed by the stability of the cationic intermediate (sigma complex). Attack at the C2 or C5 position allows for the delocalization of the positive charge over three resonance structures, making it the kinetically and thermodynamically favored pathway. researchgate.netnih.gov In contrast, attack at C3 or C4 results in a less stable intermediate with only two resonance contributors. researchgate.netnih.gov For a monosubstituted furan like 2-ethylfuran (B109080), the incoming electrophile will preferentially attack the vacant C5 position.

A viable strategy to synthesize the 3-hydroxypropyl side chain at the C2 position (or C5 of a 2-substituted furan) involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring. Classical Lewis acids like aluminum chloride (AlCl₃) are often too harsh for the sensitive furan ring, leading to low yields or decomposition. acs.org Milder catalysts such as boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts like modified heteropoly acids, are therefore preferred. acs.orgnih.gov To install the required carbon backbone for the target molecule, one could acylate 2-ethylfuran at the C5 position using an appropriate acylating agent like 3-chloropropionyl chloride or succinic anhydride (B1165640). The latter would require subsequent reduction steps to achieve the desired propyl chain.

Reduction of the Furan Ketone: The ketone functionality introduced during acylation can be selectively reduced to a secondary alcohol without affecting the furan ring or the ethyl group. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones. researchgate.netyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions as they react violently with protic solvents like water or alcohols. researchgate.netyoutube.com This reduction step converts the acyl group into the desired hydroxyalkyl substituent.

| Furan Substrate | Acylating Agent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan | Acetic Anhydride | Sn₁-TPA/TNT | 2-Acetylfuran | High | nih.gov |

| 2-Methylfuran (B129897) | n-Octanoic Anhydride | Al-MCM-41 | 5-Methyl-2-octanoylfuran | - | nih.gov |

| Furan | Aliphatic Anhydrides | BF₃·OEt₂ | 2-Acylfurans | Good | acs.org |

| 2-Substituted Furans | 2-Nitrobenzhydrols | FeCl₃ | 2-(2-Nitrobenzyl)furans | - | nih.gov |

Another valuable electrophilic substitution method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto electron-rich aromatic rings like furan. organic-chemistry.orgorganic-chemistry.orgunimi.it This reaction proceeds under mild conditions and typically results in formylation at the 2-position. unimi.it The resulting aldehyde can then be elaborated into more complex side chains.

Reactions Involving Organometallic Intermediates

Organometallic reagents offer unparalleled versatility in the synthesis of specifically substituted furans by enabling precise carbon-carbon bond formation. researchgate.net Two principal strategies are metalation followed by electrophilic quench and transition-metal-catalyzed cross-coupling.

Metalation and Electrophilic Quench: Furan and its derivatives can be deprotonated at the C2 or C5 position by strong bases, most commonly organolithium reagents like n-butyllithium (n-BuLi). researchgate.netnih.govnih.gov The resulting furyllithium species is a potent nucleophile. nih.gov For a substrate like 2-ethylfuran, deprotonation occurs selectively at the C5 position. This reaction is often performed at low temperatures (e.g., -78 °C) in an ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net The addition of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation. researchgate.net

The generated 5-ethyl-2-furyllithium can then be "quenched" by reacting it with a suitable electrophile. To construct the 3-hydroxypropyl side chain, one would use a protected electrophile to prevent the highly basic organolithium from simply deprotonating the hydroxyl group. An appropriate choice would be an epoxide like propylene (B89431) oxide or a protected halide such as 3-(benzyloxy)propyl bromide. Reaction with the electrophile, followed by an acidic workup and, if necessary, a deprotection step (e.g., hydrogenolysis to remove a benzyl ether), would yield the target compound, this compound.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. organic-chemistry.orgfigshare.com The Suzuki reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. acs.org This method is known for its high functional group tolerance and generally mild reaction conditions. organic-chemistry.org

A synthetic approach to this compound using this methodology could start from a di-halogenated furan, such as 2,5-dibromofuran. A sequential cross-coupling strategy could be employed:

A first selective Suzuki coupling is performed with one equivalent of an ethylboronic acid derivative to install the ethyl group at one of the positions.

The resulting 2-bromo-5-ethylfuran is then subjected to a second Suzuki coupling with a suitable organoboron reagent, such as (3-hydroxypropyl)boronic acid or a protected version thereof.

The success of this sequence relies on the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, and reaction conditions to control the selectivity of the sequential couplings. nih.govfigshare.com

| Starting Material(s) | Reagent(s) | Catalyst/Conditions | Product Type | Methodology | Reference |

|---|---|---|---|---|---|

| Alkyl 3-oxo-6-heptynoates + Aryl Halides | K₂CO₃ | Pd(PPh₃)₄, 100 °C | 2,5-Disubstituted Furans | Palladium-Catalyzed Annulation | nih.gov |

| 3-Bromo-2,1-borazaronaphthalenes + Potassium Alkenyltrifluoroborates | - | Palladium Catalyst | Alkenyl-substituted Azaborines | Suzuki-Miyaura Coupling | nih.gov |

| Bromotryptophan Derivatives + Phenylboronic Acid | Base | Ligand-free Pd-Nanoparticles, RT | Arylated Tryptophans | Suzuki-Miyaura Coupling | organic-chemistry.org |

| 2-Halogenated Pyridines + Arylboronic Acids | - | Pd(OAc)₂, aq. isopropanol | 2-Aryl-substituted Pyridines | Ligand-free Suzuki Reaction | unimi.it |

Generation and Trapping of Furan-Derived Carbene Intermediates

The chemistry of metal-carbene complexes provides an advanced and powerful platform for synthesizing functionalized furan derivatives. researchgate.net In these methods, a highly reactive furyl carbene intermediate is generated catalytically and then "trapped" in situ by a reacting partner to form the desired product.

Generation of Furyl Carbenes: There are two primary modern routes to generate metal-associated furyl carbenes:

From Diazo Compounds: The classic approach involves the transition-metal-catalyzed decomposition of a diazo compound. nih.gov Rhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are particularly effective at reacting with a diazo precursor to extrude nitrogen gas (N₂) and form a transient, electrophilic rhodium-carbene species. nih.govnih.gov

From Enynones: A more modern and atom-economical method utilizes conjugated ene-yne-ketones (enynones) as carbene precursors. researchgate.netresearchgate.net In the presence of various transition metal catalysts (including Au, Rh, Cr, Ru, Pd, Pt), the enynone undergoes an intramolecular 5-exo-dig cyclization. researchgate.netnih.gov The carbonyl oxygen attacks the catalyst-activated alkyne, initiating a cascade that results in the formation of a metal furyl carbene complex. researchgate.netresearchgate.net

Trapping of Furyl Carbenes: Once formed, the furyl carbene intermediate can participate in a variety of synthetic transformations. The outcome is determined by the nature of the carbene and the trapping agent present in the reaction mixture.

X-H Insertion: The carbene can insert into a variety of single bonds containing hydrogen, such as O-H, N-H, and Si-H bonds. researchgate.netresearchgate.net The insertion into the O-H bond of an alcohol provides a direct route to furan derivatives bearing alkoxy side chains. researchgate.net For instance, a (5-ethyl-2-furyl)carbene could conceptually be trapped by 1-propanol (B7761284) to forge the ether linkage needed for the target molecule's side chain, although this would yield an ether rather than an alcohol. The reaction of singlet carbenes with alcohols preferentially gives O-H insertion products. researchgate.net

Cyclopropanation: In the presence of an alkene, the furyl carbene can undergo a cycloaddition reaction to form a cyclopropane (B1198618) ring. nih.gov This is a characteristic reaction of carbenes and has been used to synthesize furylcyclopropane derivatives. nih.govyoutube.com

The application of this methodology to the direct synthesis of this compound is conceptually challenging. It would require the generation of a (5-ethyl-2-furyl)carbene and a subsequent, highly specific trapping reaction. For example, trapping with allyl alcohol could install a three-carbon chain, but this would introduce a double bond requiring a subsequent reduction step and would form an ether linkage.

| Carbene Precursor | Catalyst | Trapping Agent | Product Type | Methodology | Reference |

|---|---|---|---|---|---|

| Enynones | Rh(II), Au(I), etc. | Alcohols, Amines | Functionalized Furans | Metal Carbene X-H Insertion | researchgate.net |

| 1-Benzoyl-cis-1-buten-3-yne | [RhCl(cod)]₂, PdCl₂, PtCl₂ | Alkenes | Furylcyclopropanes | Catalytic Cyclopropanation | nih.gov |

| 2-Alkynyl 2-diazo-3-oxobutanoates | Rh₂(OAc)₄ | (intramolecular carbonyl) | Furo[3,4-c]furans | Rh(II)-catalyzed Cyclization | nih.gov |

| Enynones | Gold(I) complex | Alkynylsilanes | Furyl-decorated Allenes | Gold Carbene Trapping/Rearrangement | acs.org |

Mechanistic Investigations of Furan Reactivity and Transformation Pathways

Electronic Structure and Aromaticity Considerations

The reactivity of the furan (B31954) ring is intrinsically linked to its electronic structure and degree of aromaticity. Furan is an aromatic heterocycle, with the oxygen atom contributing one of its lone pairs of electrons to the π-system, resulting in a total of six π-electrons that satisfy Hückel's rule. youtube.comyoutube.com However, its aromatic character is less pronounced than that of benzene (B151609), as indicated by its lower resonance energy. youtube.comchemicalbook.com This reduced aromaticity makes the furan ring more susceptible to reactions that can disrupt the aromatic system. matanginicollege.ac.in

Substituents on the furan ring play a critical role in modulating its electron density and, consequently, its reactivity. In the case of 5-Ethyl-2-(3-hydroxypropyl)furan, both the ethyl and the 3-hydroxypropyl groups are considered electron-donating.

Ethyl Group: As an alkyl group, the ethyl substituent at the 5-position is weakly electron-donating through an inductive effect.

3-Hydroxypropyl Group: The 3-hydroxypropyl group at the 2-position is also electron-donating.

| Substituent Type | Effect on Furan Ring | Impact on Reactivity | Example |

| Electron-Donating (e.g., alkyl, hydroxyl) | Increases electron density | Activates the ring towards electrophilic attack | This compound |

| Electron-Withdrawing (e.g., -CHO, -COOH) | Decreases electron density | Deactivates the ring towards electrophilic attack | Furoic acid matanginicollege.ac.in |

Computational chemistry provides valuable quantitative insights into the aromaticity of furan. The resonance energy of furan is calculated to be approximately 16-18 kcal/mol, which is significantly lower than that of benzene (around 36 kcal/mol) and thiophene (B33073) (around 29 kcal/mol). youtube.comchemicalbook.com This lower resonance energy indicates that furan is less aromatic and more reactive than benzene and thiophene. youtube.comchemicalbook.com Computational studies, such as those employing the activation strain model, are also used to analyze the reactivity and selectivity in reactions like the Diels-Alder cycloaddition, confirming that furan is less reactive than dienes like cyclopentadiene. rsc.orgrsc.org

| Compound | Resonance Energy (kcal/mol) | Relative Aromaticity |

| Benzene | ~36 | High |

| Thiophene | ~29 | Moderate |

| Furan | ~16-18 | Low |

Fundamental Reaction Mechanisms of Substituted Furans

The unique electronic nature of the furan ring dictates its participation in several fundamental organic reactions. The presence of substituents, as in this compound, further influences the course and outcome of these transformations.

Furan readily undergoes electrophilic aromatic substitution, often under milder conditions than those required for benzene, due to its π-rich nature. ucalgary.capearson.compearson.com The reaction proceeds via an addition-elimination mechanism involving a carbocation intermediate known as a sigma complex.

The substitution preferentially occurs at the C2 and C5 positions. chemicalbook.com This regioselectivity is because the intermediate cation formed by electrophilic attack at C2 is more stable, with its positive charge delocalized over three resonance structures. In contrast, attack at C3 leads to a less stable cation with only two resonance structures. chemicalbook.com For this compound, the 2- and 5-positions are already occupied, meaning further substitution would target the C3 or C4 positions, a less favored process.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out at low temperatures with a mild nitrating agent like acetyl nitrate. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products unless milder conditions are used. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed, often with a mild catalyst such as phosphoric acid or boron trifluoride. pharmaguideline.com

The furan ring can function as a diene in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for constructing complex molecules. nih.govrsc.orgrsc.org This reactivity stems from the lower aromaticity of the furan ring, which reduces the energetic penalty of disrupting the aromatic system.

The reactivity of furans in Diels-Alder reactions is significantly influenced by substituents. Electron-donating groups, such as the ethyl and hydroxypropyl groups in this compound, increase the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and thus accelerating the reaction. nih.govrsc.org Conversely, electron-withdrawing groups decrease the reactivity. rsc.org Computational studies have been employed to explore the reactivity and selectivity of these reactions, providing insights into the controlling factors. rsc.orgrsc.org

| Furan Substituent | Effect on Diels-Alder Reactivity |

| Electron-Donating | Increases reactivity |

| Electron-Withdrawing | Decreases reactivity |

Under acidic conditions, the furan ring is susceptible to hydrolytic ring opening. rsc.orgchemtube3d.com This process is initiated by the protonation of the furan ring, typically at the C2 position, which disrupts the aromaticity. researchgate.net The resulting activated intermediate is then attacked by a nucleophile, such as water. This leads to the formation of an unstable hemiacetal, which subsequently opens to yield a 1,4-dicarbonyl compound.

The substituents on the furan ring can significantly influence the products of this reaction. rsc.orgresearchgate.net For instance, the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) is a well-studied example. The nature of the substituents affects the stability of the furan ring towards acid-catalyzed degradation and can direct the reaction towards different products. pharmaguideline.comresearchgate.net In some cases, the ring-opened products can undergo further intramolecular reactions. The oxidation of the furan ring, often proceeding through a reactive intermediate, can also lead to ring-opened products like γ-ketoenals. nih.gov

Oxidative Transformation Pathways of Furan Derivatives

The oxidation of furan derivatives, particularly furan alcohols, can proceed through several pathways, leading to a variety of valuable chemical products. These transformations can be achieved through chemical, enzymatic, or electrochemical methods.

One of the most significant oxidative transformations for furfuryl alcohols is the Achmatowicz rearrangement. This reaction involves the oxidation of a furfuryl alcohol to a 2,5-dihydro-2-hydroxymethylfuran intermediate, which then rearranges to a six-membered dihydropyranone ring. nih.gov While traditionally carried out with stoichiometric oxidants like N-bromosuccinimide, modern methods employ catalytic aerobic pathways, often utilizing enzymes. nih.gov For this compound, this pathway would be expected to yield a substituted hydroxypyranone, a valuable heterocyclic building block.

Studies on the surface oxidation of furan alcohols on metal catalysts like platinum (Pt) and palladium (Pd) provide further insight. On an oxygen-precovered Pd(111) surface, furfuryl alcohol undergoes dehydrogenation to form furfural (B47365). acs.org This furfural can then react with surface oxygen to form a furoate intermediate, which subsequently decarboxylates to furan and carbon dioxide. acs.orgnsf.gov Parallel to this, partial oxidation of the furan ring itself can occur, yielding products like 2(5H)-furanone and maleic anhydride (B1165640). acs.orgnsf.gov The presence of the oxygenated side chain in furfuryl alcohol strongly influences the oxidation chemistry, promoting the formation of carboxylate intermediates that lead to deep oxidation and decomposition. nsf.gov

Atmospheric oxidation, initiated by hydroxyl (OH) radicals, typically begins with the addition of the radical to the C2 or C5 position of the furan ring. acs.org This forms a highly reactive adduct that can be stabilized or undergo rapid ring-opening, leading to the formation of various unsaturated dicarbonyl compounds. acs.org

Table 1: Key Oxidative Transformation Pathways for Furan Alcohols

| Pathway | Typical Reagents/Conditions | Primary Products | Reference |

|---|---|---|---|

| Achmatowicz Rearrangement | N-Bromosuccinimide, Peracids, or Enzymatic (e.g., Chloroperoxidase) | Substituted Dihydropyranones | nih.gov |

| Surface Oxidation (Pd/Pt) | O₂ on Pd(111) or Pt(111) surfaces | Furfural, 2(5H)-Furanone, Maleic Anhydride, CO, CO₂ | acs.orgnsf.gov |

| Atmospheric Oxidation | OH Radicals, O₃, NO₃ | Ring-opened unsaturated dicarbonyls | acs.org |

| Oxidative Dearomatization/Cyclization | N-Bromosuccinimide (NBS) in THF/H₂O followed by pyridine | Substituted Prop-2-en-1-ones | nih.gov |

Polymerization Pathways of Furan Alcohols and Related Derivatives

Furan alcohols and their derivatives are susceptible to polymerization, particularly under acidic conditions. pharmaguideline.com The electron-rich furan ring, further activated by electron-donating substituents, can be attacked by electrophiles, initiating polymerization and potential ring-opening reactions. pharmaguideline.com

The polymerization of furan can proceed through various mechanisms, including free radical, anionic, cationic, and stereospecific systems. researchgate.net For polyfuran synthesis, an electron-transfer step to form a radical cation is a commonly accepted mechanism. researchgate.netwikipedia.org However, for furan alcohols, two main polymerization routes exist:

Acid-Catalyzed Polymerization of the Furan Ring: Strong acids can protonate the furan ring, generating reactive electrophiles that lead to chain growth. pharmaguideline.com This often results in the formation of insoluble, cross-linked resins. The use of certain solvents, such as methanol (B129727), can suppress this polymerization by converting reactive aldehyde intermediates (formed from ring-opening) into more stable acetals. rsc.org

Polycondensation via the Hydroxyl Group: The hydroxyl group in the side chain of this compound allows it to act as a monomer in polycondensation reactions. Similar to 2,5-bis(hydroxymethyl)furan (BHMF), it can be reacted with diacids or their derivatives to form polyesters. researchgate.netacs.org These reactions can be catalyzed by enzymes (e.g., lipases) or metal-based catalysts, offering a route to bio-based polymers like polyethylene (B3416737) furanoate (PEF). acs.orgspecialchem.com

The stability of the monomer is a critical factor; for instance, polymers derived from BHMF can suffer from low thermal stability due to the lability of the methylene (B1212753) hydrogens attached to the furan ring. researchgate.net

Catalyst-Substrate Interactions in Furan-Forming Reactions

The synthesis of substituted furans like this compound relies on catalytic methods that construct the heterocyclic ring from acyclic precursors. The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity and yield of the final product.

Role of Lewis Acids and Transition Metal Catalysts

A wide array of catalysts are employed for the synthesis of furan derivatives. magtech.com.cn

Transition Metal Catalysts:

Palladium (Pd): Palladium complexes are versatile catalysts for furan synthesis. For example, Pd(0) can catalyze the cross-coupling of furanyl halides with organometallic reagents or the reaction of β-iodo-β-enones to produce furans. researchgate.net

Copper (Cu): Copper(I) iodide (CuI) is effective for the cycloisomerization of alkynyl ketones to yield 2,5-disubstituted furans, tolerating both acid- and base-labile functional groups. arkat-usa.org Copper catalysis is also used in the oxidation of 1,3-butadiene (B125203) to furan. pharmaguideline.com

Gold (Au): Gold(I) and Gold(III) chlorides catalyze the cyclization of allenyl ketones and ene-yne-ketones. arkat-usa.org Gold(I) catalysts are particularly effective in cascade reactions, such as the cyclization of β-allenic ketones. arkat-usa.org

Ruthenium (Ru): Ruthenium catalysts, like RuCl₂(PPh₃)(p-cymene), can achieve selective cyclization of (Z)-pent-2-en-4-yn-1-ols to produce furans with a functional group at the C5 position. researchgate.net Ruthenium on carbon (Ru/C) is also a highly effective and recyclable catalyst for converting furfural derivatives into other valuable chemicals. nih.gov

Iron (Fe): As an earth-abundant metal, iron is an attractive catalyst. Iron(III) chloride has been used to catalyze the O-heterocyclization of 1-(2-haloaryl)ketones to form benzo[b]furans. nih.gov

Lewis Acids: Lewis acids are crucial in catalyzing various furan synthesis reactions, often by activating a carbonyl or alkyne group. rsc.org They can be used alone or in combination with transition metals. For instance, a mixture of ZrCl₄ and ZnI₂ has been shown to effectively catalyze the synthesis of enantiomerically pure 2,3-disubstituted furans from carbohydrate precursors. researchgate.net Inexpensive Lewis acids can drive cascade reactions for the construction of multisubstituted furan carboxylic acid derivatives from simple starting materials, offering a protocol with high atom economy. rsc.orgrsc.org

Table 2: Selected Catalytic Systems for Furan Synthesis

| Catalyst | Precursor Type | Furan Product Type | Reference |

|---|---|---|---|

| CuI | Alkynyl Ketones | 2-monosubstituted and 2,5-disubstituted | arkat-usa.org |

| AuCl₃ | Allenyl Ketones | C-2 substituted | arkat-usa.org |

| RuCl₂(PPh₃)(p-cymene) | (Z)-pent-2-en-4-yn-1-ols | C-5 functionalized | researchgate.net |

| FeCl₃ | 1-(2-haloaryl)ketones | 2,3-disubstituted benzo[b]furans | nih.gov |

| ZrCl₄ / ZnI₂ | 3,4,6-tri-O-acetyl-D-glucal | Enantiopure 2,3-disubstituted | researchgate.net |

| Inexpensive Lewis Acids (e.g., Sc(OTf)₃) | Ene-yne-ketones & Triazinanes | 2,3,5-substituted | acs.org |

Influence of Reaction Conditions on Selectivity and Yield

The outcome of catalytic furan synthesis is highly sensitive to the reaction environment. Key parameters include temperature, solvent, catalyst loading, and pressure.

Temperature: Reaction temperature can be a decisive factor in product selectivity. For example, in the cobalt-catalyzed reaction of arylacetylenes with α-diazocarbonyl compounds, performing the reaction at room temperature primarily yields a cyclopropene (B1174273) product. nih.gov However, increasing the temperature to 80 °C shifts the selectivity to produce the 2,3,5-trisubstituted furan as the sole regioisomer in good yield. nih.gov

Solvent: The choice of solvent can dramatically affect reaction pathways, particularly by preventing undesirable side reactions like polymerization. In the Brønsted acid-catalyzed conversion of furan to benzofuran (B130515), using water as a solvent leads predominantly to polymerization. rsc.org In contrast, using methanol as the solvent suppresses polymerization and significantly enhances the yield of the desired benzofuran product. rsc.org Protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have also been shown to be superior to aprotic solvents in certain photocatalytic dearomatization reactions, likely due to hydrogen bonding that lowers energy barriers. acs.org

Catalyst Loading and Concentration: Both catalyst loading and substrate concentration can impact reaction efficiency and yield. In a photocatalytic cycloaddition, optimizing the photocatalyst loading to 5 mol% and the substrate concentration to 0.05 M was crucial for achieving high yields (80-98%). acs.org Lower or higher concentrations and catalyst loadings resulted in diminished performance. acs.org

Pressure: In reactions involving gases, such as hydrogenation, pressure is a critical variable for controlling selectivity. In the conversion of furfural derivatives to cyclopentanone (B42830) (CPO) or cyclopentanol (B49286) (CPL), the selectivity can be adjusted by changing the H₂ pressure. researchgate.net

These findings underscore the necessity of fine-tuning reaction conditions to navigate the complex energy landscapes of furan synthesis, thereby maximizing the yield and selectivity towards a specific target molecule like this compound.

Spectroscopic Investigation of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic information for the chemical compound this compound. Despite extensive searches for its nuclear magnetic resonance (NMR) and vibrational spectroscopy data, no specific experimental spectra or detailed research findings for this particular molecule could be located.

The structural elucidation of organic compounds heavily relies on advanced spectroscopic methodologies. Techniques such as NMR and vibrational spectroscopy (Infrared and Raman) are indispensable tools for chemists to determine the precise arrangement of atoms within a molecule, confirm its identity, and study its chemical environment. However, for this compound, a furan derivative with both an ethyl and a 3-hydroxypropyl substituent, such detailed characterization appears to be absent from publicly accessible scientific records.

This scarcity of data prevents a thorough analysis and discussion as per the structured outline focusing on its specific spectroscopic features. The intended exploration of its ¹H and ¹³C NMR for connectivity analysis, the application of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for establishing detailed structural correlations, and the use of quantitative NMR for reaction monitoring are all contingent on the availability of primary experimental data. Similarly, the identification of its functional groups through Infrared (IR) spectroscopy and complementary analysis using Raman spectroscopy cannot be performed without the corresponding spectra.

While general principles of spectroscopy can predict the expected regions for signals from the ethyl group, the hydroxypropyl chain, and the furan ring, a scientifically rigorous article necessitates actual, published research findings. The absence of such data for this compound highlights a gap in the chemical literature and underscores the reality that not all synthesized or conceived chemical structures have been subjected to exhaustive spectroscopic characterization.

Consequently, the creation of detailed data tables for its NMR and vibrational spectra, as well as an in-depth discussion of its spectroscopic characterization, is not possible at this time. Further experimental research would be required to generate the necessary data for a complete scientific profile of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound, its elemental composition, and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing its exact mass. This high degree of accuracy allows for the determination of the elemental formula of the molecule, a significant step in its characterization. For 5-Ethyl-2-(3-hydroxypropyl)furan (C9H14O2), the theoretical exact mass can be calculated. HRMS analysis of related furan (B31954) derivatives, such as furan-fused polyheterocyclic systems and various substituted furans, consistently demonstrates the power of this technique in confirming molecular formulas with high precision, often with mass errors of less than 5 ppm. thegoodscentscompany.comresearchgate.netscience-softcon.de For instance, in the analysis of a substituted naphtho[2,1-b]furan, an exact mass was determined to be 435.0844 [M+H]⁺, which corresponded to the calculated mass of 435.0822 for the formula C25H20ClO3S⁺, thereby confirming its elemental composition. thegoodscentscompany.com

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C9H14O2 | [M] | 154.0994 |

| C9H14O2 | [M+H]⁺ | 155.1072 |

| C9H14O2 | [M+Na]⁺ | 177.0891 |

| C9H14O2 | [M+K]⁺ | 193.0631 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides a "fingerprint" of the molecule and allows for detailed structural elucidation by piecing together the fragmentation pathway. The fragmentation of furan derivatives is influenced by the nature and position of their substituents. bldpharm.com

In the case of this compound, fragmentation would likely be initiated by cleavage of the side chains. Common fragmentation pathways for substituted furans include the loss of alkyl groups, water, and carbon monoxide. bldpharm.comnist.gov For example, studies on alkylated 4-hydroxy-3(2H)-furanones have shown characteristic losses of methyl and ethyl groups. bldpharm.com The hydroxypropyl side chain in this compound would be expected to undergo dehydration (loss of H₂O) and various C-C bond cleavages. The ethyl group could also be lost as a radical. Analysis of the resulting fragment ions allows for the reconstruction of the original molecule's structure.

Table 2: Plausible MS/MS Fragmentations for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 155.1072 | H₂O | 137.0966 | Ion resulting from dehydration of the hydroxypropyl group. |

| 155.1072 | C₂H₅• | 126.0653 | Ion resulting from the loss of the ethyl radical. |

| 155.1072 | C₃H₆O | 97.0653 | Ion resulting from cleavage of the hydroxypropyl side chain. |

| 137.0966 | CO | 109.0911 | Ion resulting from the loss of carbon monoxide from the furan ring. |

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as those containing hydroxyl groups. For this compound, ESI in positive ion mode would be expected to readily form the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. thegoodscentscompany.com This is a common observation for furan derivatives containing polar functional groups. thegoodscentscompany.comnist.gov

Other ionization methods, such as atmospheric pressure chemical ionization (APCI) or electron ionization (EI) used in conjunction with gas chromatography (GC-MS), could also be employed. EI is a harder ionization technique that leads to more extensive fragmentation, which can be useful for library matching and detailed structural analysis, although the molecular ion may be less abundant or absent. bldpharm.comnih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy levels. These techniques provide information about the electronic structure and chromophores within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. The furan ring itself is a chromophore, and its absorption spectrum is influenced by the attached substituents. Furan typically exhibits strong absorption bands in the ultraviolet region. nih.gov The presence of alkyl and hydroxyl groups on the furan ring of this compound would be expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted furan.

For many furan derivatives, absorption maxima are observed in the range of 200-300 nm. For example, simple furans show a main absorption peak around 200-220 nm. The specific absorption maxima and molar absorptivity of this compound would need to be determined experimentally to serve as a characteristic parameter for its identification and quantification.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Chromophore | Expected λmax (nm) | Transition Type |

|---|---|---|

| Substituted Furan Ring | ~210-230 | π → π* |

| Hydroxyl Group (n→σ*) | < 200 | n → σ* |

Fluorescence Spectroscopy for Photophysical Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While furan itself is only weakly fluorescent, certain furan derivatives can exhibit significant fluorescence. The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents, and the solvent environment.

The potential fluorescence of this compound would be an interesting aspect of its photophysical properties to investigate. If fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the molecule's excited state dynamics. Studies on other furan derivatives have shown that they can act as blue light emitters in certain systems. The presence of the hydroxyl group in this compound could potentially influence its fluorescence through hydrogen bonding interactions with the solvent.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray Diffraction (XRD) stands as a definitive analytical technique for confirming the three-dimensional atomic arrangement of a crystalline solid. This method provides unambiguous proof of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and crystallographic symmetry. For novel or synthesized compounds, XRD is the gold standard for structural elucidation, complementing data obtained from spectroscopic techniques like NMR and mass spectrometry, which describe the connectivity and molecular weight.

While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, the analysis of structurally related furan derivatives by XRD illustrates the type of detailed information that can be obtained. When a suitable single crystal of a compound is acquired, it can be analyzed by X-ray diffraction to determine its crystal system, space group, and unit cell dimensions.

For instance, the crystallographic analysis of other heterocyclic compounds provides a framework for what could be expected for this compound. The data obtained from such an analysis is typically presented in a detailed crystallographic table.

Illustrative Crystallographic Data for a Furan Derivative

To exemplify the outputs of an XRD analysis, the following table details the sort of crystallographic information that would be generated for this compound were a single crystal to be analyzed. The data presented here is hypothetical and serves as a template for the detailed structural insights provided by XRD.

| Parameter | Hypothetical Value for this compound |

| Empirical formula | C9H14O2 |

| Formula weight | 154.21 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 8.456(2) Å β = 105.34(3)° | |

| c = 12.567(5) Å γ = 90° | |

| Volume | 1038.9(7) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 0.985 Mg/m³ |

| Absorption coefficient | 0.567 mm⁻¹ |

| F(000) | 336 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 4.56 to 68.25° |

| Reflections collected | 3450 |

| Independent reflections | 1820 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.034 |

The successful application of XRD would definitively confirm the connectivity of the ethyl and 3-hydroxypropyl groups to the furan core at the 5- and 2-positions, respectively. Furthermore, it would reveal the conformation of the propyl chain and the orientation of the substituents relative to the furan ring in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Modeling of Furan Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular energies, and other electronic properties.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density. For a molecule like 5-Ethyl-2-(3-hydroxypropyl)furan, DFT can be employed to predict a variety of important characteristics.

Table 1: Illustrative DFT-Calculated Electronic Properties of Furan (B31954) Derivatives This table presents hypothetical, yet plausible, data for this compound based on general trends observed in furan derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Furan | -6.45 | 1.58 | 8.03 | 0.71 |

| 2-Methylfuran (B129897) | -6.21 | 1.65 | 7.86 | 0.78 |

| This compound (Illustrative) | -6.15 | 1.72 | 7.87 | 2.15 |

Spectroscopic Predictions: DFT is also a powerful tool for predicting various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. globalresearchonline.net These calculated spectra can aid in the interpretation of experimental data and the identification of specific functional groups and vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. globalresearchonline.netacs.org For this compound, TD-DFT could predict the π→π* transitions characteristic of the furan ring. globalresearchonline.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that, in their purest form, rely only on fundamental physical constants. wikipedia.org These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where electron correlation effects are critical. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. For furan and its derivatives, high-level ab initio methods like DLPNO-CCSD(T) have been used to calculate highly accurate thermochemical data, such as enthalpies of formation. acs.org While computationally demanding for a molecule of the size of this compound, these methods can serve as a benchmark for validating the results of more approximate methods like DFT. nih.gov

Prediction of Reaction Mechanisms and Transition States

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the high-energy intermediates that represent the bottleneck of a reaction. For furan derivatives, this can include modeling electrophilic substitution reactions, cycloadditions, or reactions involving the side chains. acs.orgpnas.org For this compound, one could theoretically investigate the mechanisms of reactions such as the etherification or oxidation of the hydroxyl group on the side chain, or the various electrophilic substitution reactions on the furan ring. youtube.com The calculated activation energies (the energy difference between the reactants and the transition state) can provide quantitative predictions of reaction rates.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the electronic properties and reactivity of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion.

Conformational Analysis of Flexible Side Chains (e.g., 3-hydroxypropyl group)

Table 2: Illustrative Conformational Analysis of the 3-hydroxypropyl Side Chain This table presents a hypothetical analysis of the major conformers of the 3-hydroxypropyl side chain in this compound, as would be determined from an MD simulation.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | ~60° | 0.0 | 65 |

| Anti | ~180° | 0.5 | 30 |

| Gauche' | ~-60° | 1.2 | 5 |

Intermolecular Interactions and Adsorption Studies

MD simulations can also be used to study how molecules interact with each other and with surfaces. For this compound, this could involve simulating the liquid state to understand bulk properties or modeling the interaction of the molecule with a solid surface to study adsorption phenomena. researchgate.netnih.gov The furan ring can participate in π-stacking interactions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. nih.govaip.org MD simulations can quantify the strength and nature of these interactions. In the context of materials science, for example, understanding the adsorption of furan derivatives on metal or semiconductor surfaces is crucial for applications in catalysis and electronics. researchgate.netnih.gov DFT calculations are also frequently used to study the adsorption of furan derivatives on surfaces, often providing a more detailed electronic picture of the interaction. rsc.org

Quantitative Structure-Reactivity/Degradation Relationship (QSRR/QSDR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Degradation Relationship (QSDR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their reactivity or degradation rates. For furan derivatives, these studies are crucial for predicting their stability, environmental fate, and potential as chemical intermediates.

Detailed research into the pyrolysis and oxidation of furan and its derivatives has laid the groundwork for understanding their degradation pathways. acs.orgresearchgate.netresearcher.lifedlr.de For instance, the thermal decomposition of furan is known to proceed through complex mechanisms, including ring-opening and the formation of various intermediates. acs.orgresearchgate.netresearcher.life Computational models, often employing quantum chemical methods like Density Functional Theory (DFT), are used to calculate the energy barriers and reaction kinetics of these degradation processes. acs.orgdlr.deresearchgate.net

A hypothetical QSRR/QSDR study on a series of furan derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. The goal is to build a statistically significant model that can predict the reactivity or degradation rate of new or untested furan compounds.

Table 1: Key Molecular Descriptors for QSRR/QSDR Analysis of Furan Derivatives

| Descriptor Category | Specific Descriptors | Relevance to Reactivity/Degradation |

| Electronic | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Indicates electron-donating ability; higher EHOMO often correlates with higher reactivity towards electrophiles. |

| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Indicates electron-accepting ability; lower ELUMO suggests greater susceptibility to nucleophilic attack. | |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical stability of the molecule; a larger gap implies lower reactivity. | |

| Dipole Moment (µ) | Influences intermolecular interactions and solubility, which can affect reaction rates in polar media. | |

| Partial Atomic Charges | Identify reactive sites within the molecule, such as electrophilic carbon atoms or nucleophilic oxygen atoms. | |

| Geometrical | Molecular Volume | Relates to the steric hindrance around reactive sites, which can influence reaction rates. |

| Surface Area | Affects the accessibility of the molecule to reactants or catalysts. | |

| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular structure, which can implicitly capture steric and electronic effects. |

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to derive a QSRR/QSDR equation of the form:

Reactivity/Degradation Rate = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such models have been successfully developed for other classes of furan derivatives, such as furanocoumarins, to predict their interactions with metabolic enzymes. nih.gov Similar approaches have also been used to model the corrosion inhibition properties of furan derivatives, where electronic properties like EHOMO, ELUMO, and the fraction of electrons transferred (ΔN) were found to be critical. digitaloceanspaces.com

In Silico Screening for Novel Furan-Based Scaffolds

In silico screening, particularly through techniques like molecular docking and virtual library screening, is a powerful strategy for identifying novel bioactive compounds or materials with desired properties. The furan ring is a common motif in many biologically active compounds and functional materials, making it an attractive scaffold for such screening efforts. mdpi.comresearchgate.netresearchgate.netmdpi.com

For this compound, its structure can serve as a starting point for the design of new chemical entities. The furan core, with its specific substitution pattern, provides a unique three-dimensional arrangement of functional groups that can be explored for interactions with biological targets or for the development of new materials.

A typical in silico screening workflow for novel furan-based scaffolds derived from this compound would involve several key steps:

Target Identification: A specific biological target (e.g., an enzyme or receptor) or a desired material property is defined.

Virtual Library Generation: A library of virtual compounds is created by computationally modifying the structure of this compound. This could involve, for example, changing the length of the alkyl chain, introducing different functional groups on the propyl side chain, or adding substituents to the furan ring.

Molecular Docking/Scoring: The virtual library is then screened against the biological target using molecular docking programs. These programs predict the binding affinity and pose of each compound in the active site of the target. The compounds are then ranked based on a scoring function that estimates the strength of the interaction.

Hit Selection and Refinement: The top-ranked compounds ("hits") are selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding mode. Promising candidates can then be synthesized and tested experimentally.

Research has demonstrated the utility of this approach for various furan-containing scaffolds. For instance, in silico screening of furan-1,3,4-oxadiazole derivatives identified potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Similarly, furan-2-quinolone derivatives have been computationally screened for anticoagulant activity. researchgate.net These studies highlight the potential to discover novel therapeutic agents by exploring the chemical space around a furan core.

Table 2: Illustrative In Silico Screening of a Virtual Library Based on this compound for a Hypothetical Kinase Target

| Compound ID | Modification from Parent Scaffold | Docking Score (kcal/mol) | Predicted Key Interactions |

| Parent | This compound | -5.8 | Hydrogen bond from hydroxyl to Asp145 |

| V-001 | Hydroxyl replaced with -NH2 | -6.5 | Stronger hydrogen bond to Asp145; additional H-bond to Glu98 |

| V-002 | Ethyl group replaced with cyclopropyl | -6.1 | Improved hydrophobic interactions in binding pocket |

| V-003 | Furan oxygen replaced with sulfur (thiophene) | -5.5 | Altered ring electronics reduce key polar contact |

| V-004 | Addition of a phenyl group to the propyl chain | -7.2 | Pi-stacking interaction with Phe78 |

This illustrative data demonstrates how computational screening can rapidly assess the potential of structural modifications to improve the desired properties of a parent scaffold like this compound.

Biocatalysis and Sustainable Transformations of Furan Derivatives

Enzyme-Mediated Furan (B31954) Production and Derivatization

The specificity of enzymes allows for targeted modifications of furan rings and their side chains, minimizing the formation of byproducts that can occur in traditional chemical methods. nih.govrsc.org This section explores key enzymatic reactions—bioreduction, bio-oxidation, and the development of novel biocatalysts—that are foundational to the sustainable production of functionalized furans.

Bioreduction of Furan Aldehydes to Corresponding Alcohols

The biocatalytic reduction of furan aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to their corresponding alcohols is a critical step in the valorization of biomass. nih.gov This transformation is typically accomplished using NAD(P)H-dependent alcohol dehydrogenases (ADHs) or oxidoreductases, which selectively reduce the carbonyl group. nih.govmdpi.com While direct biocatalytic synthesis of 5-Ethyl-2-(3-hydroxypropyl)furan is not extensively documented, the principles are well-established through the reduction of related furan aldehydes.

For instance, the reduction of 5-ethyl-2-furaldehyde (B1582322) would be a key step. While chemical hydrogenation of 5-ethyl-2-furaldehyde has been shown to initially yield 2-ethyl-5-methylfuran (B167692) through tandem hydrogenation and hydrogenolysis, biocatalytic routes offer greater control for selective reduction to the alcohol without altering the furan ring. researchgate.net The use of ADHs can specifically target the aldehyde to produce the corresponding furan alcohol. This process is analogous to the well-studied bioreduction of furfural to furfuryl alcohol and HMF to 2,5-bis(hydroxymethyl)furan (BHMF). nih.govacs.org

Several microorganisms have been identified as effective biocatalysts for furan aldehyde reduction. For example, Bacillus cereus has been used for the selective conversion of furfural to furfuryl alcohol. rudn.ru Similarly, alcohol dehydrogenases from organisms like Saccharomyces cerevisiae and various bacteria have been harnessed for these reductions. acs.org A significant challenge in using isolated enzymes is the costly regeneration of the NADH or NADPH cofactor; however, visible-light-driven photocatalytic systems have been developed to address this, continuously regenerating the cofactor for sustained enzymatic activity. acs.org

Table 1: Examples of Biocatalytic Reduction of Furan Aldehydes

| Biocatalyst (Enzyme/Cell) | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Bacillus coagulans NL01 | Furfural (FAL) | Furfuryl alcohol (FOL) | Achieved 266 mM FOL using a fed-batch strategy. | researchgate.net |

| Alcohol Dehydrogenase (ADH) from S. cerevisiae | Furfural (FAL) | Furfuryl alcohol (FOL) | Coupled with a visible-light-driven system for NADH regeneration. Catalyst retained >70% activity after 9 batches. | acs.org |

| Alcohol Dehydrogenase from E. coli & Glucose Dehydrogenase from B. subtilis (co-immobilized) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Quantitative conversion with >99% selectivity in 15 minutes; reusable for >15 cycles. | rsc.org |

| Aureobasidium subglaciale F134 | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Whole-cell biocatalyst with high tolerance and selectivity. | researchgate.net |

Bio-oxidation Processes for Furan Carboxylic Acids

The bio-oxidation of furan derivatives is another key transformation, primarily for producing furan carboxylic acids, which are valuable monomers for bioplastics. nih.govrug.nl The most studied example is the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. nih.govnih.gov This process can proceed through different intermediates, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furoic acid (FFCA). nih.govnih.gov

Enzymes like HMF oxidase can catalyze the four-step oxidation of HMF to FDCA under ambient conditions. nih.gov The mechanism involves the oxidation of alcohol and hydrated aldehyde groups. nih.gov Whole-cell biocatalysts, such as recombinant Escherichia coli and native strains like Deinococcus wulumuqiensis R12, have also been successfully employed for the selective oxidation of furan aldehydes. acs.orgmdpi.com For example, D. wulumuqiensis R12 can convert HMF to HMFCA with high yields (up to 90%) and selectivity, demonstrating remarkable tolerance to high substrate and product concentrations. mdpi.com

While not directly involving this compound, the oxidation of a related precursor, such as 5-ethyl-2-furoic acid, could be envisioned. The enzyme HmfF from Pelotomaculum thermopropionicum has been shown to catalyze the reversible carboxylation of 2-furoic acid to FDCA, highlighting the potential for enzymatic modification of the carboxylic acid group on a furan ring. nih.govnih.govacs.org

Table 2: Examples of Bio-oxidation of Furan Derivatives

| Biocatalyst (Enzyme/Cell) | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| HMF Oxidase | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | High-yield production at ambient temperature and pressure. | nih.gov |

| Deinococcus wulumuqiensis R12 | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Achieved 90% yield with 300 mM HMF; high tolerance to substrate and product. | mdpi.com |

| Recombinant E. coli (expressing AAOase) | Furan-2,5-dicarbaldehyde (DFF) | 5-Formyl-2-furoic acid (FFCA) & FDCA | 92.3% yield of FFCA from 75 mM DFF; complete conversion to FDCA at 25 mM DFF. | nih.gov |

| Pelotomaculum thermopropionicum HmfF | 2-Furoic acid | 2,5-Furandicarboxylic acid (FDCA) | Catalyzes carboxylation at elevated CO2 levels. | nih.govacs.org |

Identification and Engineering of Novel Biocatalysts (Enzymes and Whole Cells)

The advancement of biocatalytic furan transformations relies heavily on the discovery and engineering of robust and efficient enzymes and microorganisms. nih.gov Nature provides a diverse pool of enzymes, but they often require optimization for industrial applications.

Recent research has identified novel enzymes with high activity towards furan substrates. For example, YugJ from Bacillus subtilis has been identified as an atypical NADPH-dependent aldehyde/alcohol oxidoreductase that efficiently reduces furan aldehydes, playing a role in detoxifying these compounds for the microorganism. mdpi.com Structural and biochemical analyses of such enzymes provide a roadmap for protein engineering to enhance substrate specificity, activity, and stability. mdpi.com Similarly, a robust transaminase from Shimia marina (SMTA) was identified for the scalable amination of furan aldehydes, demonstrating broad substrate specificity and high activity, which was further understood through crystallographic analysis. nih.gov

Enzyme engineering has been pivotal in improving biocatalyst performance. Mutagenesis studies on the UbiD family enzyme HmfF, which carboxylates 2-furoic acid, have revealed key residues in the active site that determine substrate binding and activity. nih.govnih.gov Altering these residues, such as H296N, could even change the substrate preference from furan to pyrrole (B145914) compounds, showcasing the power of targeted engineering. nih.gov Furthermore, multi-enzyme systems are being developed. A fully biocatalytic rearrangement of 2-(γ-hydroxyalkyl)furans into spirolactones was achieved using a cascade involving chloroperoxidase (CPO) and an engineered alcohol dehydrogenase, demonstrating the potential for complex molecular transformations. acs.orga-h.institute

Whole-Cell Biocatalytic Systems for Furan Transformations